Calcium-D-pantothenat, Racemat

Übersicht

Beschreibung

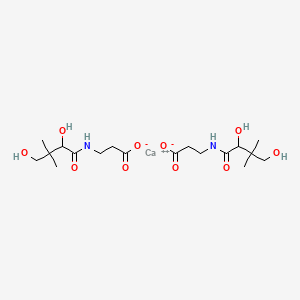

Calcium Pantothenate, Racemic is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acidThe racemic form contains both the active dextrorotatory isomer and the inactive levorotatory isomer .

Wissenschaftliche Forschungsanwendungen

Calcium-Pantothenat, Racemisch hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese anderer Verbindungen verwendet.

Biologie: Es spielt eine entscheidende Rolle im Zellstoffwechsel und wird in Studien zu Enzymaktivität und Stoffwechselwegen eingesetzt.

5. Wirkmechanismus

Calcium-Pantothenat, Racemisch übt seine Wirkungen aus, indem es in Coenzym A eingebaut wird, einem wichtigen Kofaktor in zahlreichen enzymatischen Reaktionen. Coenzym A ist an der Synthese und dem Stoffwechsel von Proteinen, Kohlenhydraten und Fetten beteiligt. Das dextrorotatorische Isomer der Pantothensäure ist biologisch aktiv und verantwortlich für die Wirkungen der Verbindung . Es schützt Zellen auch vor oxidativem Schaden, indem es den Glutathionspiegel erhöht .

Ähnliche Verbindungen:

Pantothensäure: Die freie Säureform, weniger stabil als ihr Calciumsalz.

Pantothenol: Ein Alkohol-Analog, das in Kosmetika wegen seiner feuchtigkeitsspendenden Eigenschaften verwendet wird.

Pantethin: Eine dimere Form, die als Nahrungsergänzungsmittel aufgrund ihrer lipidsenkenden Wirkungen verwendet wird.

Einzigartigkeit: Calcium-Pantothenat, Racemisch ist einzigartig aufgrund seiner Stabilität und des Vorhandenseins beider Isomere, was ein breiteres Anwendungsspektrum ermöglicht. Seine Calciumsalzform ist stabiler als die freie Säure, wodurch sie für verschiedene industrielle und pharmazeutische Anwendungen geeignet ist .

Wirkmechanismus

Target of Action

Calcium Pantothenate, Racemic, also known as Vitamin B5, primarily targets the pantoate-β-alanine ligase (PBL) enzyme . This enzyme plays a crucial role in the biological production of D-Pantothenic acid (DPA), which is associated with several biological functions and its deficiency can cause metabolic and energetic disorders in humans .

Mode of Action

Calcium Pantothenate interacts with its target, the PBL enzyme, to facilitate the production of DPA . The compound is incorporated into Coenzyme A (CoA) and protects cells against peroxidative damage by increasing the level of Glutathione .

Biochemical Pathways

Calcium Pantothenate is involved in several metabolic pathways. As a structural component of Coenzyme A (CoA) and acyl carrier protein, it plays a vital role in the metabolism of carbohydrates, proteins, and fatty acids . It also recovers CoA levels, thus increasing mitochondrial activity .

Pharmacokinetics

The pharmacokinetics of orally administered Calcium Pantothenate in healthy adults has been studied. Absorption was found to be rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . The exposure increased with dose from 500 to 2000 mg with no further increase between 2000 and 5000 mg . The terminal half-life averaged 225 hours .

Result of Action

The molecular and cellular effects of Calcium Pantothenate’s action are significant. It serves as a growth factor and an essential metabolite involved in carbohydrate, protein, and fatty acid metabolism . It also plays a potential role in reducing cholesterol levels in people suffering from dyslipidemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Calcium Pantothenate. It is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . Pantothenic Acid has been reported to be stable to heat in neutral or slightly acidic environments, but less stable under alkaline conditions .

Biochemische Analyse

Biochemical Properties

Calcium Pantothenate, Racemic, plays a crucial role in biochemical reactions as a precursor to coenzyme A (CoA). CoA is essential for the synthesis and degradation of fatty acids, carbohydrates, and proteins. The compound interacts with several enzymes, including pantothenate kinase, which catalyzes the first step in CoA biosynthesis. This interaction is vital for the phosphorylation of pantothenate to form 4’-phosphopantothenate . Additionally, Calcium Pantothenate, Racemic, is involved in the synthesis of acyl carrier protein, which is essential for fatty acid metabolism .

Cellular Effects

Calcium Pantothenate, Racemic, influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is essential for the production of CoA, which is involved in the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and the synthesis of steroid hormones . The compound also affects cell signaling pathways by modulating the levels of CoA and its derivatives, which act as cofactors for various enzymes . Furthermore, Calcium Pantothenate, Racemic, has been shown to influence gene expression by regulating the activity of transcription factors involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of Calcium Pantothenate, Racemic, involves its conversion to CoA through a series of enzymatic reactions. The initial step is catalyzed by pantothenate kinase, which phosphorylates pantothenate to form 4’-phosphopantothenate . This is followed by the addition of cysteine and ATP to form phosphopantetheine, which is then converted to CoA . CoA acts as a carrier of acyl groups and is involved in numerous biochemical reactions, including the synthesis and degradation of fatty acids, carbohydrates, and proteins . Calcium Pantothenate, Racemic, also interacts with various enzymes, such as acyl carrier protein synthase, which is essential for fatty acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium Pantothenate, Racemic, can vary over time. The compound is relatively stable under neutral or slightly acidic conditions but can degrade under alkaline conditions . Long-term studies have shown that Calcium Pantothenate, Racemic, can maintain its stability and efficacy in in vitro and in vivo settings . Its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound’s effects on cellular function may diminish due to degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of Calcium Pantothenate, Racemic, vary with different dosages in animal models. At low to moderate doses, the compound is generally well-tolerated and supports normal growth and metabolic functions . At high doses, it can cause adverse effects such as diarrhea and gastrointestinal discomfort . Studies have shown that the optimal dosage of Calcium Pantothenate, Racemic, for different animal species varies, and excessive intake can lead to toxicity . It is essential to determine the appropriate dosage to avoid adverse effects while ensuring the compound’s efficacy .

Metabolic Pathways

Calcium Pantothenate, Racemic, is involved in several metabolic pathways, primarily through its conversion to CoA. The biosynthesis of CoA from pantothenate involves five enzymatic steps, starting with the phosphorylation of pantothenate by pantothenate kinase . CoA is a key cofactor in the TCA cycle, fatty acid synthesis, and the synthesis of steroid hormones . The compound also interacts with enzymes such as acyl carrier protein synthase and phosphopantetheine adenylyltransferase, which are essential for fatty acid metabolism . Additionally, Calcium Pantothenate, Racemic, affects metabolic flux and metabolite levels by modulating the activity of CoA-dependent enzymes .

Transport and Distribution

Calcium Pantothenate, Racemic, is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is absorbed in the intestine and transported to various tissues via the bloodstream . Within cells, it is taken up by pantothenate transporters and converted to CoA . The distribution of Calcium Pantothenate, Racemic, is influenced by factors such as tissue demand, metabolic activity, and the presence of specific transporters . The compound’s localization and accumulation within tissues are essential for its biological activity and function .

Subcellular Localization

The subcellular localization of Calcium Pantothenate, Racemic, is primarily within the cytoplasm, where it is converted to CoA and participates in various metabolic processes . The compound is also found in mitochondria, where CoA is involved in the TCA cycle and fatty acid oxidation . Additionally, Calcium Pantothenate, Racemic, may be localized in the endoplasmic reticulum and peroxisomes, where it plays a role in lipid metabolism . The subcellular distribution of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium Pantothenate, Racemic can be synthesized through chemical, chemo-enzymatic, and microbial fermentative methods. The chemical synthesis involves the reaction of pantoic acid with β-alanine, followed by the addition of calcium ions to form the calcium salt . Chemo-enzymatic methods use enzymes to catalyze the reaction, while microbial fermentative methods employ genetically engineered microorganisms to produce pantothenic acid, which is then converted to its calcium salt .

Industrial Production Methods: Industrial production of Calcium Pantothenate, Racemic typically involves microbial fermentation due to its cost-effectiveness and environmental benefits. Microorganisms such as Bacillus megaterium and Corynebacterium glutamicum are engineered to overproduce pantothenic acid, which is then purified and converted to its calcium salt .

Analyse Chemischer Reaktionen

Reaktionstypen: Calcium-Pantothenat, Racemisch unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Pantothenatderivate zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in seine Vorläuferformen umwandeln.

Substitution: Substitutionsreaktionen können die Pantothenatstruktur modifizieren, um verschiedene Derivate zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene organische Reagenzien können verwendet werden, um neue funktionelle Gruppen einzuführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Pantothenatderivate, die unterschiedliche biologische und chemische Eigenschaften haben .

Vergleich Mit ähnlichen Verbindungen

Pantothenic Acid: The free acid form, less stable than its calcium salt.

Pantothenol: An alcohol analog, used in cosmetics for its moisturizing properties.

Pantethine: A dimeric form, used as a dietary supplement for its lipid-lowering effects.

Uniqueness: Calcium Pantothenate, Racemic is unique due to its stability and the presence of both isomers, which allows for a broader range of applications. Its calcium salt form is more stable than the free acid, making it suitable for various industrial and pharmaceutical applications .

Eigenschaften

IUPAC Name |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890624 | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6381-63-1, 63409-48-3 | |

| Record name | Calcium pantothenate, racemic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PANTOTHENATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KC899R47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)

![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)

![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)

![1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1202952.png)

![2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1202953.png)

![N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide](/img/structure/B1202956.png)